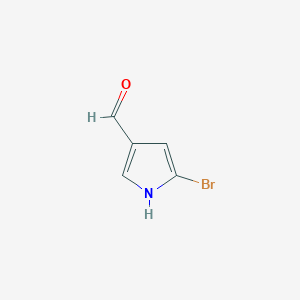

5-Bromo-1H-pyrrole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-1-4(3-8)2-7-5/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLHTMDWLYWDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881676-32-0 | |

| Record name | 5-bromo-1H-pyrrole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 5-Bromo-1H-pyrrole-3-carbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole-3-carbaldehyde Scaffold in Modern Drug Discovery

The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in medicinal chemistry.[2] Within the diverse family of pyrrole derivatives, those bearing a carbaldehyde group at the C-3 position are of particular strategic importance. This functional group serves as a versatile handle for a wide array of synthetic elaborations, enabling the construction of complex molecular architectures with diverse biological activities.[3]

This guide focuses on a key member of this class, 5-Bromo-1H-pyrrole-3-carbaldehyde , a halogenated pyrrole derivative that has emerged as a critical building block in the synthesis of modern pharmaceuticals. We will delve into its known properties, discuss synthetic strategies for its preparation, and illuminate its pivotal role as a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan.

Core Compound Profile: this compound

While detailed experimental data for this compound is not extensively available in the public domain, its fundamental chemical identity and predicted properties provide a solid foundation for its application in synthesis.

| Property | Value | Source |

| CAS Number | 881676-32-0 | [4] |

| Molecular Formula | C₅H₄BrNO | [4] |

| Molecular Weight | 173.99 g/mol | [4] |

| Predicted Boiling Point | 299.6 ± 20.0 °C | |

| Predicted Density | 1.819 ± 0.06 g/cm³ |

The presence of a bromine atom at the 5-position and a carbaldehyde group at the 3-position of the pyrrole ring endows this molecule with a unique reactivity profile, making it a valuable synthon for targeted drug development.

Strategic Synthesis of Substituted Pyrrole-3-carbaldehydes

The synthesis of C-3 functionalized pyrroles, particularly those bearing a carbaldehyde group, has historically presented a synthetic challenge.[3] However, recent advancements in multicomponent reactions and novel cyclization strategies have provided more efficient access to this important class of compounds.

One promising approach for the synthesis of functionalized pyrrole-3-carbaldehydes involves a one-pot, three-component reaction utilizing a bromo-substituted triazine, terminal alkynes, and primary amines. This method, catalyzed by palladium and silver, offers a flexible and efficient route to a variety of 1,5-substituted pyrrole-3-carbaldehydes.[5]

Illustrative Synthetic Workflow: A General Protocol

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrrole-3-carbaldehydes, a strategy that could be adapted for the preparation of this compound.

Caption: Generalized workflow for the synthesis of substituted pyrrole-3-carbaldehydes.

Experimental Protocol: A Representative Synthesis

Step 1: Vilsmeier-Haack Formylation of a Protected Pyrrole

-

To a solution of a suitable N-protected pyrrole in an anhydrous solvent (e.g., dichloromethane), add the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with an aqueous solution of sodium acetate and stir vigorously.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-protected pyrrole-3-carbaldehyde.

Step 2: Bromination of the Pyrrole Ring

-

Dissolve the N-protected pyrrole-3-carbaldehyde in a suitable solvent (e.g., tetrahydrofuran).

-

Cool the solution to -78 °C and add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with aqueous sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography to obtain the N-protected this compound.

Step 3: Deprotection of the Pyrrole Nitrogen

-

Treat the N-protected this compound with a suitable deprotecting agent (e.g., trifluoroacetic acid for a Boc group, or a fluoride source for a silyl group).

-

Stir the reaction at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture and extract the product.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Spectroscopic Characterization of Pyrrole-3-carbaldehydes

Definitive spectroscopic data for this compound is not publicly available. However, the expected spectroscopic features can be inferred from the analysis of closely related, well-characterized pyrrole-3-carbaldehyde derivatives.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a typical this compound, one would expect to observe:

-

A singlet for the aldehydic proton, typically downfield in the region of 9.5-10.0 ppm.

-

Two doublets in the aromatic region corresponding to the protons at the C-2 and C-4 positions of the pyrrole ring. The coupling constant between these two protons would be characteristic of a cis-relationship on a five-membered ring.

-

A broad singlet for the N-H proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show five distinct signals:

-

A signal for the carbonyl carbon of the aldehyde group, typically in the range of 180-190 ppm.

-

Four signals in the aromatic region corresponding to the four carbons of the pyrrole ring. The carbon bearing the bromine atom (C-5) would be shifted upfield compared to the other carbons due to the heavy atom effect.

Mass Spectrometry

In the mass spectrum, the molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2). Fragmentation would likely involve the loss of the formyl group (CHO) and potentially the bromine atom.

Application in Drug Synthesis: The Case of Vonoprazan

The strategic importance of this compound is exemplified by its role as a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders.[6][7]

The synthesis of Vonoprazan involves the coupling of a substituted pyrrole moiety with a pyridine sulfonyl chloride, followed by reductive amination. The this compound scaffold provides the necessary functionality for these key transformations.

The following diagram illustrates the pivotal role of a substituted pyrrole-3-carbaldehyde in the synthesis of Vonoprazan.

Caption: The role of a substituted pyrrole-3-carbaldehyde in the synthesis of Vonoprazan.

Safety and Handling

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound stands as a testament to the power of functionalized heterocyclic compounds in modern drug discovery. While a comprehensive experimental characterization of this molecule is not yet in the public domain, its established role as a key intermediate in the synthesis of Vonoprazan underscores its significance. The synthetic strategies and reactivity patterns of the broader class of substituted pyrrole-3-carbaldehydes provide a solid framework for the effective utilization of this and related compounds in the development of novel therapeutics. As the demand for more effective and targeted drugs continues to grow, the strategic application of such versatile building blocks will undoubtedly play an increasingly crucial role in advancing the frontiers of medicinal chemistry.

References

- 1. 5-Bromo-1H-pyrrole-2-carbaldehyde | 931-34-0 [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 4. This compound | 881676-32-0 [sigmaaldrich.com]

- 5. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN106187852A - A kind of preparation method of Vonoprazan fumarate intermediate - Google Patents [patents.google.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Spectroscopic Data for 5-Bromo-1H-pyrrole-3-carbaldehyde: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 5-Bromo-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule. The data and interpretations presented herein are synthesized from patent literature, academic theses, and comparative analysis of structurally related compounds to ensure technical accuracy and field-proven insights.

Introduction

This compound (CAS No: 881676-32-0) is a substituted pyrrole that serves as a versatile building block in organic synthesis.[1] Its utility is demonstrated in the preparation of acid secretion inhibitors and other biologically active molecules.[2][3] Accurate spectroscopic characterization is paramount for its use in multi-step syntheses, ensuring the identity and purity of the intermediate. This guide provides an in-depth look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrrole ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the N-H proton, and the two protons on the pyrrole ring. The exact chemical shifts can vary depending on the solvent used.

Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| CHO | 9.7 - 9.9 | s | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. |

| NH | 9.0 - 12.0 | br s | - | The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. |

| H2 | 7.4 - 7.6 | d | ~1.5-2.0 Hz | This proton is coupled to H4. |

| H4 | 6.5 - 6.7 | d | ~1.5-2.0 Hz | This proton is coupled to H2. |

Causality Behind Experimental Choices: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often results in sharper N-H signals and reduces exchange with residual water. The coupling constants between the pyrrole ring protons are characteristic of their relative positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O | 185 - 195 | The aldehydic carbonyl carbon is significantly deshielded. |

| C2 | 125 - 135 | |

| C3 | 120 - 130 | |

| C4 | 110 - 120 | |

| C5 | 100 - 110 | The carbon bearing the bromine atom is expected at a higher field compared to the other ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=O, and C-Br bonds, as well as vibrations from the pyrrole ring.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch | ~3400 | Medium-Strong, Broad | Typical for a secondary amine in a pyrrole ring.[4] |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | |

| C=O stretch (aldehyde) | ~1700 | Strong | This is a characteristic and intense band for the aldehyde carbonyl group.[4] |

| C=C stretch (pyrrole ring) | 1600 - 1450 | Medium | |

| C-N stretch | 1350 - 1250 | Medium | |

| C-Br stretch | 600 - 500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrometry Data:

For this compound (C₅H₄BrNO), the molecular weight is approximately 174.00 g/mol .[4] Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and the other two mass units higher for the molecule with ⁸¹Br.

-

[M]⁺: m/z ~173 and ~175

-

[M+H]⁺ (in ESI): m/z ~174 and ~176

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.

-

Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, the instrument must be operated in high-resolution mode.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1H-pyrrole-3-carbaldehyde

Introduction: The Significance of 5-Bromo-1H-pyrrole-3-carbaldehyde in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a reactive aldehyde group and a bromine atom on the pyrrole ring, offers a versatile scaffold for the synthesis of a diverse array of more complex molecules.[1] This compound serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, where the pyrrole motif is a common feature in biologically active compounds.[1] The strategic placement of the bromo and formyl functionalities allows for selective chemical transformations, making it an invaluable tool for researchers aiming to construct intricate molecular frameworks with potential therapeutic applications.[1]

Strategic Synthesis: The Vilsmeier-Haack Approach

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] This reaction is particularly well-suited for pyrroles, which are known for their high electron density and susceptibility to electrophilic substitution.[3]

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][4] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, then attacks the electron-rich pyrrole ring to introduce the formyl group.[4]

For the synthesis of this compound, the logical starting material is 2-bromopyrrole. The electron-donating nature of the nitrogen atom in the pyrrole ring directs the electrophilic substitution to the adjacent C2 or C5 positions. However, due to steric hindrance and the electronic influence of the bromine atom, the formylation preferentially occurs at the C3 position.

Visualizing the Synthetic Pathway

Caption: Synthetic route to this compound via Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Materials:

-

2-Bromopyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromopyrrole in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred solution.

-

To this mixture, add N,N-dimethylformamide dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Stir the mixture vigorously until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Comprehensive Characterization: Confirming Structure and Purity

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Technique | Observed Characteristics |

| ¹H NMR | Signals corresponding to the aldehydic proton, and protons on the pyrrole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, and the carbons of the pyrrole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the aldehyde, and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Detailed Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals include a singlet for the aldehydic proton (CHO) typically in the range of δ 9.5-10.0 ppm. The protons on the pyrrole ring will appear as distinct signals, and their coupling patterns can help confirm the substitution pattern.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is used to identify all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will show a characteristic resonance in the downfield region (around 185 ppm). The carbon atoms of the pyrrole ring will also have distinct chemical shifts.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.[5] The spectrum of this compound is expected to show a characteristic N-H stretching vibration around 3300-3400 cm⁻¹.[5] A strong absorption band corresponding to the C=O stretching of the aldehyde group should be observed in the region of 1660-1700 cm⁻¹.[5][6] The C-Br stretching vibration will appear in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₅H₄BrNO (173.99 g/mol ).[1][7] The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).

Characterization Workflow

Caption: A systematic workflow for the comprehensive characterization of the target compound.

Conclusion and Future Outlook

This guide provides a comprehensive overview of the synthesis and characterization of this compound. The Vilsmeier-Haack reaction stands out as a reliable and efficient method for its preparation. The detailed characterization protocol ensures the identity and purity of the synthesized compound, which is crucial for its application in further synthetic endeavors. As a versatile building block, this compound will undoubtedly continue to play a significant role in the discovery and development of new molecules with important biological and material properties.

References

- 1. lookchem.com [lookchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 7. PubChemLite - this compound (C5H4BrNO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Reactivity of the Aldehyde Moiety in Brominated Pyrroles: Mechanisms, Protocols, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the chemical reactivity of the aldehyde group on brominated pyrrole scaffolds. Pyrrole aldehydes are pivotal intermediates in the synthesis of pharmaceuticals and functional materials. The introduction of bromine atoms onto the pyrrole ring profoundly influences the aldehyde's reactivity through a combination of electronic and steric effects. This document outlines the core principles governing this reactivity, detailing key transformations such as nucleophilic additions, condensations, oxidations, and reductions. Each section provides a mechanistic rationale, field-proven experimental protocols, and expert insights into optimizing these critical reactions for applications in drug discovery and materials science.

The Strategic Importance of Brominated Pyrrole Aldehydes

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The aldehyde group, when attached to this ring, serves as a versatile synthetic handle, enabling a vast array of chemical transformations to build molecular complexity. Bromination of the pyrrole ring adds another layer of strategic advantage:

-

Modulation of Reactivity: Bromine, as an electron-withdrawing group, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Vector for Diversification: The carbon-bromine bond provides a reactive site for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the late-stage introduction of diverse substituents.[2][3][4][5]

Understanding the interplay between the bromine substituent and the aldehyde group is therefore crucial for designing efficient and robust synthetic routes.

The Electronic and Steric Landscape

The reactivity of the aldehyde is not a standalone feature but is dictated by the electronic environment of the entire brominated pyrrole system.

-

Synergistic Electronic Effects: The pyrrole nitrogen's lone pair is delocalized into the aromatic system, increasing electron density in the ring.[6] Conversely, both the aldehyde and the bromine atom withdraw electron density via inductive and resonance effects. This push-pull mechanism fine-tunes the electrophilicity of the carbonyl carbon. An aldehyde group on the pyrrole ring reduces the ring's electron density, making it less reactive towards electrophiles compared to unsubstituted pyrrole.[1]

-

Impact of Bromine Position: The position of the bromine atom(s) relative to the aldehyde is critical. Bromination at the C4 or C5 position of a pyrrole-2-carboxaldehyde, for instance, exerts a stronger electron-withdrawing effect on the aldehyde than bromination at C3, thereby enhancing its reactivity toward nucleophiles.

-

Steric Considerations: A bromine atom adjacent to the aldehyde group can introduce significant steric hindrance, potentially impeding the approach of bulky nucleophiles and influencing the stereochemical outcome of reactions.

// Nodes PyrroleRing [label="Pyrrole Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde Group (-CHO)", pos="2,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromine [label="Bromine Atom (-Br)", pos="-2,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarbonylCarbon [label="Carbonyl Carbon (δ+)", pos="0,-1!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PyrroleRing -> CarbonylCarbon [label=" Ring delocalization (minor effect)", color="#5F6368"]; Aldehyde -> CarbonylCarbon [label=" Strong e⁻ withdrawal\n(Resonance & Inductive)", color="#EA4335", style=bold, dir=back]; Bromine -> CarbonylCarbon [label=" e⁻ withdrawal\n(Inductive)", color="#4285F4", style=bold, dir=back]; CarbonylCarbon -> Aldehyde [label=" Enhanced Electrophilicity", color="#34A853", style=dashed, arrowhead=vee]; }

Caption: Electronic influences on the aldehyde carbonyl carbon.

Core Reactivity Classes of the Aldehyde Group

The enhanced electrophilicity of the aldehyde on brominated pyrroles makes it an excellent substrate for a variety of transformations.

Nucleophilic Additions and Condensations

These reactions are fundamental for carbon-carbon bond formation.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[7][8] The electron-withdrawing nature of the brominated pyrrole ring accelerates the initial nucleophilic attack.

Experimental Protocol: Knoevenagel Condensation of 4-Bromo-1H-pyrrole-2-carboxaldehyde with Malononitrile

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrrole-2-carboxaldehyde (1.0 eq), malononitrile (1.1 eq), and ethanol (20 mL/g of aldehyde).

-

Catalyst Addition: Add piperidine (0.1 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallization from ethanol or purification by flash column chromatography can be performed.

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes using a phosphorus ylide.[9][10] The reaction is generally high-yielding and tolerates the bromo-pyrrole core well. Stabilized ylides tend to produce E-alkenes, while non-stabilized ylides favor Z-alkenes.[9]

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

-

Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (15 mL/g) in a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar). Cool the suspension to 0 °C. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting deep red or orange mixture to warm to room temperature and stir for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of the brominated pyrrole aldehyde (1.0 eq) in anhydrous THF (5 mL/g) dropwise.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

-

Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkene.[9]

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation in drug development. The Pinnick oxidation is a particularly mild and effective method, well-suited for electron-deficient aldehydes and substrates with sensitive functional groups.[11][12][13]

The mechanism involves the formation of chlorous acid (HClO2) in situ, which adds to the aldehyde.[12] The resulting intermediate undergoes fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). A scavenger, such as 2-methyl-2-butene, is crucial to consume the reactive HOCl byproduct, preventing unwanted side reactions.[11][12]

Experimental Protocol: Pinnick Oxidation of a Brominated Pyrrole Aldehyde

-

Setup: In a flask open to the air, dissolve the brominated pyrrole aldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 1:1 ratio, 20 mL/g of aldehyde).

-

Reagent Addition: Add 2-methyl-2-butene (4.0-5.0 eq) as the HOCl scavenger. Then, add a solution of sodium dihydrogen phosphate (NaH2PO4, 5.0 eq) in water.

-

Oxidant Addition: Slowly add a solution of sodium chlorite (NaClO2, 80% purity, 3.0 eq) in water dropwise, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 4-12 hours, or until TLC indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture to pH 2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. The resulting carboxylic acid can be purified by recrystallization or chromatography.[14]

| Reagent | Role | Stoichiometry (Typical) | Rationale |

| NaClO2 | Oxidant | 1.5 - 3.0 eq | Primary source of the active oxidant, chlorous acid.[12] |

| NaH2PO4 | Buffer | 3.0 - 6.0 eq | Maintains a mildly acidic pH (~4-5) to promote formation of HClO2.[11] |

| 2-Methyl-2-butene | Scavenger | 4.0 - 10.0 eq | Reacts with the HOCl byproduct to prevent side reactions like chlorination.[12] |

| t-BuOH / H2O | Solvent | - | A common co-solvent system to dissolve both organic and inorganic reagents. |

Table 1: Key Reagents and Their Functions in the Pinnick Oxidation.

Reduction to Alcohols

Reduction of the aldehyde to a primary alcohol is a common transformation, providing a site for ether or ester formation. Sodium borohydride (NaBH4) is the reagent of choice for this conversion due to its mildness, chemoselectivity, and operational simplicity. It selectively reduces aldehydes and ketones without affecting other functional groups like esters or the C-Br bond.[15][16][17]

Experimental Protocol: NaBH4 Reduction to a Primary Alcohol

-

Setup: Dissolve the brominated pyrrole aldehyde (1.0 eq) in methanol or ethanol (15 mL/g) in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 1.5-2.0 eq) portion-wise over 10 minutes.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching & Work-up: Cool the reaction back to 0 °C and slowly quench by adding 1M HCl until gas evolution ceases. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to afford the crude alcohol, which can be purified by flash chromatography.[15]

Reductive Amination

Reductive amination is one of the most powerful methods for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine. The process typically involves the initial formation of an imine or iminium ion, which is then reduced in situ.

While pyrrole itself is a weak nucleophile, the aldehyde can react with primary or secondary amines to form an intermediate that is then reduced.[18][19] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild and does not reduce the starting aldehyde.

Caption: Key steps in a reductive amination reaction.

Conclusion and Future Perspectives

The aldehyde group on a brominated pyrrole core is a synthetically powerful moiety whose reactivity is predictably enhanced by the electronic influence of the halogen. By selecting the appropriate reaction class—be it condensation, oxidation, reduction, or amination—researchers can efficiently generate a diverse array of complex molecules. The protocols detailed in this guide serve as a robust starting point for laboratory synthesis. Future work in this area will likely focus on developing even milder and more selective catalytic methods, particularly for asymmetric transformations, further expanding the utility of these valuable building blocks in the creation of next-generation therapeutics and advanced materials.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. psiberg.com [psiberg.com]

- 12. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 13. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 14. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Sodium Borohydride [commonorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. organicreactions.org [organicreactions.org]

Stability and storage conditions for 5-Bromo-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a reactive aldehyde group and a bromine-substituted pyrrole ring, makes it a valuable building block.[1] However, the inherent reactivity of this compound also presents significant challenges regarding its stability and long-term storage. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and offers evidence-based protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction: The Chemical Significance of this compound

This compound, with the molecular formula C5H4BrNO, is a heterocyclic aromatic aldehyde.[2] The pyrrole ring is a fundamental scaffold in numerous biologically active molecules, and the presence of both a bromine atom and a carbaldehyde group provides two distinct points for synthetic modification. This dual functionality allows for its use in a variety of chemical transformations, including but not limited to, nucleophilic additions, condensation reactions, and cross-coupling reactions.[3] Its role as a key intermediate is noted in the synthesis of complex molecules, including potential pharmaceutical agents.[1]

Given its importance, maintaining the chemical purity and stability of this compound is paramount for the reproducibility and success of synthetic campaigns. Degradation of this starting material can lead to the formation of impurities that may complicate reaction pathways, reduce yields, and introduce contaminants into the final products.

Physicochemical Properties and Inherent Stability Considerations

Understanding the fundamental physicochemical properties of this compound is the first step in developing appropriate storage strategies.

| Property | Value | Source |

| Molecular Weight | 174.00 g/mol | [2] |

| Boiling Point | 299.6±20.0 °C (Predicted) | [1] |

| Density | 1.819±0.06 g/cm3 (Predicted) | [1] |

| pKa | 14.52±0.50 (Predicted) | [1] |

Pyrrole and its derivatives are known to be susceptible to degradation under certain conditions. The electron-rich nature of the pyrrole ring makes it prone to oxidation and polymerization, especially in the presence of light, air (oxygen), and acids.[4] The aldehyde functionality introduces an additional site for oxidative degradation.

Key Factors Influencing the Stability of this compound

Several environmental factors can significantly impact the long-term stability of this compound. The following sections detail these factors and the underlying chemical principles.

Temperature

Elevated temperatures can accelerate the rate of decomposition reactions. For many complex organic molecules, including heterocyclic compounds, lower temperatures are generally preferred to minimize degradation. Multiple chemical suppliers explicitly recommend storing this compound under refrigerated or freezer conditions.

-

Recommendation: Store at 2-8°C in a refrigerator or, for long-term storage, in a freezer at or below -20°C.[1][2]

Light

Pyrroles are notoriously sensitive to light.[4] Photons can provide the activation energy for unwanted side reactions, including polymerization, which often manifests as a darkening of the material.[4]

-

Recommendation: The compound should be stored in a dark place, utilizing amber or opaque containers to shield it from light.[1]

Air (Oxygen and Moisture)

The presence of oxygen can lead to the oxidation of both the pyrrole ring and the aldehyde group. Aldehydes are particularly susceptible to oxidation to the corresponding carboxylic acids. Moisture can also facilitate degradation pathways.

-

Recommendation: Store under an inert atmosphere, such as argon or nitrogen, to displace air and moisture. Containers should be tightly sealed to prevent the ingress of atmospheric components.[5]

Chemical Incompatibility

Contact with incompatible materials can trigger decomposition. Strong oxidizing agents, acids, acid chlorides, and acid anhydrides should be avoided.[4] It is crucial to store this compound away from such reactive chemicals.

-

Recommendation: Segregate this compound from incompatible chemicals, particularly strong oxidizing agents and acids.[4][6]

Recommended Storage and Handling Protocols

Based on the stability factors discussed, the following protocols are recommended to ensure the long-term integrity of this compound.

Long-Term Storage Protocol

This protocol is designed for storing the compound for extended periods (months to years).

Caption: Workflow for the long-term storage of this compound.

Short-Term Storage and Handling During Use

For routine laboratory use, the following steps will help minimize degradation.

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the container.

-

Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.

-

Minimize Exposure: Dispense the required amount of material quickly and reseal the container promptly.

-

Return to Storage: Return the container to the recommended storage conditions immediately after use.

Potential Degradation Pathways

While specific degradation studies for this compound are not widely published, likely degradation pathways can be inferred from the known chemistry of pyrroles and aldehydes.

Caption: Plausible degradation pathways for this compound.

Safety and Handling Precautions

As with any chemical, proper personal protective equipment (PPE) should be worn when handling this compound.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment: Wear safety glasses with side-shields, gloves, and a lab coat.

-

Spill Response: In case of a spill, avoid creating dust, and clean up using appropriate methods for solid chemical spills.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The stability of this compound is critical for its successful application in research and development. By controlling key environmental factors—namely temperature, light, and atmospheric exposure—and adhering to proper handling protocols, the integrity of this valuable synthetic intermediate can be preserved. The implementation of the storage conditions and handling procedures outlined in this guide will contribute to the reliability and reproducibility of experimental outcomes for scientists and drug development professionals.

References

An In-Depth Technical Guide to 5-Bromo-1H-pyrrole-3-carbaldehyde: A Versatile Building Block for Advanced Organic Synthesis

This guide provides an in-depth exploration of 5-Bromo-1H-pyrrole-3-carbaldehyde, a pivotal heterocyclic building block in modern organic synthesis. We will delve into its structural significance, synthesis, and multifaceted reactivity, with a focus on its application in the development of pharmaceuticals, natural products, and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: The Strategic Value of a Bifunctional Pyrrole

The pyrrole ring is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1][2][3] this compound emerges as a particularly valuable synthetic intermediate due to its bifunctional nature. The molecule possesses two distinct and orthogonally reactive sites:

-

The C5-Bromine Atom: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkynyl substituents. This site is crucial for building molecular complexity and exploring structure-activity relationships (SAR).

-

The C3-Carbaldehyde Group: A versatile functional group amenable to a wide array of transformations, including reductive amination, olefination, oxidation, and reduction, allowing for the construction of diverse side chains and further functionalization.

This dual reactivity makes it a powerful tool for constructing complex molecular architectures from a simple, stable starting material.[4][5]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 881676-32-0 | [6][7] |

| Molecular Formula | C₅H₄BrNO | [4][7] |

| Molecular Weight | 173.995 g/mol | [4][5] |

| Boiling Point | 299.6 ± 20.0 °C (Predicted) | [4][5] |

| Density | 1.819 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Appearance | Solid | [8] |

| Storage | 2-8°C, under inert atmosphere | [5][8] |

Synthesis Strategies

The regioselective synthesis of C3-functionalized pyrroles, such as pyrrole-3-carbaldehydes, presents a notable challenge in pyrrole chemistry.[1] Direct formylation of the pyrrole ring often favors the C2 position. Therefore, multi-step strategies are typically employed, often involving the use of protecting groups to direct the regioselectivity of electrophilic substitution.[1][9]

A common conceptual approach involves Vilsmeier-Haack formylation of a pre-functionalized and protected pyrrole.

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the ability to selectively manipulate its two key functional groups.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C5 Position

The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and materials science.

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted pyrroles by coupling the bromide with an organoboron reagent.[10]

-

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10] The choice of base and ligand is critical for efficient turnover.

-

Application: This reaction is extensively used to synthesize complex heterocyclic systems found in biologically active molecules.[11][12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the synthesis of arylalkynes by reacting the bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts.[13][14][15]

-

Mechanism Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[14] The use of an amine base is crucial for both deprotonating the alkyne and acting as a ligand.[15]

-

Application: This method is invaluable for creating conjugated enyne and arylalkyne systems, which are key components in natural products and functional organic materials.[16]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

| Reaction | Typical Catalyst | Co-Catalyst / Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DME, Toluene |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | CuI, PPh₃ | Et₃N, Diisopropylamine | THF, DMF |

Transformations of the C3-Aldehyde

The aldehyde group offers a gateway to a vast number of derivatives through classical organic reactions, allowing for fine-tuning of a molecule's properties for specific applications in drug development.[5]

-

Reductive Amination: Conversion to primary, secondary, or tertiary amines using an amine and a reducing agent (e.g., NaBH(OAc)₃). This is a cornerstone reaction for introducing basic nitrogen atoms, which are often critical for biological activity.

-

Wittig/HWE Olefination: Formation of alkenes, providing a method for extending carbon chains and introducing new functionalities.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using Pinnick oxidation) or reduced to a primary alcohol (e.g., using NaBH₄), providing access to two other important functional groups.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for critical steps to ensure reproducibility and success.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-Aryl-1H-pyrrole-3-carbaldehyde.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

1,4-Dioxane and Water (4:1 ratio, deoxygenated)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Causality: Using a flame-dried flask and maintaining an inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxygen and moisture, and its decomposition will halt the reaction.

-

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add the deoxygenated dioxane/water solvent mixture via cannula or syringe.

-

Causality: Solvents must be deoxygenated (e.g., by sparging with argon for 30 minutes) to prevent oxidation of the catalyst.

-

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling

Objective: To synthesize 5-Alkynyl-1H-pyrrole-3-carbaldehyde.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (0.03 eq)

-

Copper(I) Iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous and deoxygenated

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Reagent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous, deoxygenated THF, followed by the amine base and the terminal alkyne via syringe.

-

Causality: Anhydrous conditions are crucial. The copper acetylide intermediate is sensitive to moisture. The amine base serves both to deprotonate the alkyne and as a solvent/ligand.

-

-

Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. The formation of Glaser homocoupling byproduct can be minimized by maintaining strictly anaerobic conditions.

-

Causality: Glaser coupling is an oxygen-dependent dimerization of the alkyne, catalyzed by copper. Rigorous exclusion of air is the most effective way to prevent this common side reaction.[17]

-

-

Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its defined points of reactivity allow for a convergent and modular approach to the synthesis of complex molecules. By mastering the cross-coupling and aldehyde derivatization chemistries outlined in this guide, researchers can significantly accelerate the discovery and development of novel pharmaceuticals, natural products, and functional materials.

References

- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 2. soc.chim.it [soc.chim.it]

- 3. scispace.com [scispace.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound [myskinrecipes.com]

- 6. 1H-Pyrrole-3-carboxaldehyde, 5-broMo- | 881676-32-0 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 5-Bromo-1H-pyrrole-2-carbaldehyde | 931-34-0 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 5-Bromo-1H-pyrrole-3-carbaldehyde: Routes and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-pyrrole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility as a precursor for more complex molecular architectures necessitates efficient and reliable synthetic routes. This in-depth technical guide provides a comprehensive review of plausible and established synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights to aid in experimental design and optimization. This guide is structured to provide both a high-level strategic overview and detailed, actionable protocols for the practicing chemist.

Introduction: The Significance of Substituted Pyrrole-3-carbaldehydes

Pyrrole-3-carbaldehydes are valuable intermediates in organic synthesis, primarily due to the versatile reactivity of the aldehyde group, which can readily participate in a myriad of chemical transformations.[1] The introduction of a bromine atom at the 5-position of the pyrrole ring further enhances the synthetic utility of the scaffold, enabling subsequent cross-coupling reactions to introduce a wide range of substituents. This makes this compound a highly sought-after precursor in the development of novel pharmaceuticals and functional materials.

Traditional methods for the synthesis of pyrrole-3-carbaldehydes have often been hampered by issues such as multi-step procedures, low yields, and harsh reaction conditions.[1][2] However, recent advancements have led to more efficient and direct approaches, which will be a central focus of this guide.

Strategic Approaches to the Synthesis of this compound

Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound:

-

Strategy A: Formylation of a Pre-brominated Pyrrole Core. This approach involves the initial synthesis of a 2-bromopyrrole derivative, followed by the introduction of the formyl group at the 3-position. The Vilsmeier-Haack reaction is the most prominent method for such a transformation.

-

Strategy B: Bromination of a Pyrrole-3-carbaldehyde Scaffold. In this alternative route, pyrrole-3-carbaldehyde is first synthesized, and the bromine atom is subsequently introduced at the 5-position via electrophilic bromination.

The choice between these strategies will depend on the availability of starting materials, desired scale, and the potential for side reactions.

Detailed Synthetic Routes and Methodologies

Route 1: Vilsmeier-Haack Formylation of 2-Bromopyrrole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[3][6]

Mechanism: The reaction proceeds through the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent), which then attacks the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[3][6]

Workflow Diagram:

Caption: Vilsmeier-Haack formylation of 2-bromopyrrole.

Experimental Protocol (Proposed):

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 2-bromopyrrole in a suitable solvent (e.g., anhydrous 1,2-dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, hence the need for flame-dried glassware and anhydrous solvents.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent formylation step may require heating to drive the reaction to completion.

-

Solvent Choice: 1,2-dichloroethane is a common solvent for Vilsmeier-Haack reactions as it is inert to the reaction conditions and has a suitable boiling point.

Route 2: Electrophilic Bromination of Pyrrole-3-carbaldehyde

This strategy involves the direct bromination of a pre-synthesized pyrrole-3-carbaldehyde. Pyrrole is an electron-rich heterocycle that is highly susceptible to electrophilic substitution.[7] The formyl group at the 3-position is a deactivating group, which can influence the regioselectivity of the bromination. However, the strong activating effect of the nitrogen atom generally directs electrophilic substitution to the α-positions (C2 and C5). Since the C3 position is occupied, bromination is expected to occur at the C5 position.

Workflow Diagram:

Caption: Electrophilic bromination of pyrrole-3-carbaldehyde.

Experimental Protocol (Proposed):

-

Dissolution: Dissolve pyrrole-3-carbaldehyde in a suitable solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: Cool the solution to 0 °C. Add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise. The use of NBS is often preferred over molecular bromine (Br₂) as it is a milder and more selective brominating agent, which can help to avoid over-bromination.[8]

-

Reaction: Stir the reaction mixture at 0 °C to room temperature for a few hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: NBS is a solid, which makes it easier to handle and control the stoichiometry compared to liquid bromine. It often leads to higher yields of monobrominated products with fewer side reactions.[8]

-

Low Temperature: Performing the reaction at a low temperature helps to control the reactivity of the brominating agent and improve the selectivity of the reaction, minimizing the formation of polybrominated byproducts.[8]

Alternative Multicomponent Synthesis Approaches

Recent advancements in organic synthesis have led to the development of one-pot multicomponent reactions for the synthesis of substituted pyrrole-3-carbaldehydes.[1][2][9] While a direct one-pot synthesis of this compound has not been explicitly reported, it is conceivable that such a strategy could be adapted. For instance, a one-pot, three-component reaction of 5-bromo-1,2,3-triazine, a terminal alkyne, and a primary amine has been reported to yield 1,5-substituted pyrrole-3-carbaldehydes.[10][11][12] Adapting this methodology could provide a novel and efficient route to the target molecule.

Data Summary Table:

| Synthesis Route | Key Reagents | Typical Solvents | Temperature Range | Advantages | Potential Challenges |

| Vilsmeier-Haack Formylation | 2-Bromopyrrole, DMF, POCl₃ | 1,2-Dichloroethane | 0 °C to 80 °C | Well-established, generally good yields. | Requires anhydrous conditions, handling of POCl₃. |

| Electrophilic Bromination | Pyrrole-3-carbaldehyde, NBS | THF, DMF | 0 °C to RT | Milder conditions, good selectivity with NBS. | Potential for over-bromination, requires pre-synthesis of the starting material. |

| Multicomponent Reaction | 5-Bromo-1,2,3-triazine, Alkyne, Amine | Toluene, Dioxane | 40 °C to 100 °C | One-pot, high atom economy, modular. | Requires specific starting materials, may need optimization for the target molecule. |

Conclusion and Future Outlook

The synthesis of this compound can be approached through several viable synthetic strategies. The classical Vilsmeier-Haack formylation of 2-bromopyrrole and the electrophilic bromination of pyrrole-3-carbaldehyde represent robust and well-understood methods. The choice between these routes will be dictated by practical considerations in the laboratory. The emerging field of multicomponent reactions offers exciting possibilities for the development of even more efficient and convergent syntheses of this important building block. Future research in this area will likely focus on the development of catalytic and environmentally benign methods for the synthesis of this compound and its derivatives, further expanding their accessibility and application in various scientific disciplines.

References

- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 2. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Physical properties of 5-Bromo-1H-pyrrole-3-carbaldehyde solid form

An In-Depth Technical Guide to the Solid-State Physical Properties of 5-Bromo-1H-pyrrole-3-carbaldehyde

Introduction: The Imperative of Solid-State Characterization

This compound is a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of a variety of products, including pharmaceuticals and agrochemicals. Its value lies in the reactivity of the pyrrole ring, the aldehyde functional group, and the bromine atom, which allows for diverse synthetic transformations. However, as with any solid material intended for use in advanced applications, particularly in the pharmaceutical industry, a thorough understanding of its solid-state properties is not merely academic—it is a prerequisite for reproducible research, scalable manufacturing, and regulatory approval.

The physical properties of a solid can profoundly influence its behavior, from its stability during storage to its dissolution rate in a formulation.[1] This guide provides a comprehensive overview of the essential physical properties of solid this compound that require characterization. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for this critical analysis. While comprehensive experimental data for this specific molecule is not widely published, this guide will establish the necessary framework for its complete solid-state characterization, highlighting the causality behind each experimental choice.

The Critical Challenge of Polymorphism in Pharmaceutical Development

Before delving into specific analytical techniques, it is crucial to understand the phenomenon of polymorphism. Polymorphism is the ability of a solid compound to exist in more than one crystalline form or arrangement.[2][3] These different forms, known as polymorphs, have the same chemical composition but distinct crystal lattices. This seemingly subtle difference can lead to dramatic variations in critical physical properties, including:

-

Solubility and Dissolution Rate: Affecting a drug's bioavailability and therapeutic efficacy.[4]

-

Melting Point: Influencing manufacturing process parameters.

-

Stability: Different polymorphs can have varying stability, with metastable forms potentially converting to a more stable, less soluble form over time.[3]

-

Mechanical Properties: Impacting tablet formation and other processing steps.

The unexpected appearance of a new, more stable polymorph can be a costly setback in late-stage drug development.[4] Therefore, a comprehensive polymorph screen and characterization of the most stable form are essential early-stage activities. The techniques described in this guide are fundamental to identifying and characterizing different polymorphic forms.

I. Crystallographic Analysis: The Blueprint of the Solid State

The definitive method for determining the three-dimensional arrangement of atoms in a solid is X-ray crystallography. It provides an unambiguous depiction of the crystal structure, which is the foundation for understanding all other solid-state properties.[5][6]

A. The Power of Powder X-ray Diffraction (PXRD)

For a polycrystalline (powder) sample, PXRD is an indispensable tool. It generates a unique diffraction pattern, or "fingerprint," for a specific crystalline form, making it ideal for polymorph identification and quality control.[7]

The choice of PXRD as a primary characterization tool is driven by its ability to rapidly and non-destructively analyze a powder sample, which is the most common form of a compound after synthesis. The resulting diffractogram can be used to identify the crystalline phase, assess its purity, and even gain insights into the crystal lattice parameters.

-

Sample Preparation:

-

Gently grind a small amount (typically 10-20 mg) of this compound using an agate mortar and pestle to ensure a random orientation of crystallites and a consistent particle size.

-

Carefully pack the powdered sample into a sample holder, ensuring a flat, level surface.

-

-

Instrument Setup:

-

Utilize a diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å).

-

Set the instrument parameters, typically scanning over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Collection:

-

Initiate the scan and collect the diffraction pattern.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the peak positions (2θ values) and their relative intensities. This pattern is the characteristic fingerprint of the crystalline form.

-

References

- 1. aurigaresearch.com [aurigaresearch.com]

- 2. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. curiaglobal.com [curiaglobal.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azolifesciences.com [azolifesciences.com]

- 7. rroij.com [rroij.com]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 5-Bromo-1H-pyrrole-3-carbaldehyde (CAS No. 881676-32-0). As a Senior Application Scientist, the following protocols and recommendations are based on a synthesis of available safety data and established best practices in chemical research and development. The objective is not merely to list procedures, but to provide a framework for understanding the risks and implementing self-validating safety systems in the laboratory.

Section 1: Hazard Identification and Risk Assessment

This compound is a substituted pyrrole derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] While specific toxicological data for this compound is not extensively published, the available safety data sheets (SDS) for it and structurally related compounds indicate several potential hazards that must be addressed through a thorough risk assessment.

1.1 GHS Hazard Classification

Based on data for similar brominated heterocyclic aldehydes, this compound should be handled as a hazardous substance with the following classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][3]

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

-